molecular formula C14H15N5O2S B4595922 N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-1H-pyrazole-3-carboxamide

N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B4595922
M. Wt: 317.37 g/mol
InChI Key: VJGYCRUQPSNXJI-UHFFFAOYSA-N
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Description

N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a compound with a complex structure that makes it an interesting subject for study in various scientific fields. This compound exhibits unique chemical and physical properties due to its fused ring system and the presence of multiple functional groups.

Properties

IUPAC Name

N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S/c1-4-18-6-5-11(16-18)12(20)17-19-9(3)15-13-10(14(19)21)7-8(2)22-13/h5-7H,4H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGYCRUQPSNXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NN2C(=NC3=C(C2=O)C=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multi-step processes that include the formation of the thienopyrimidine core, followed by the introduction of the pyrazole ring and finally the carboxamide functionality. Reactions such as cyclization, condensation, and amide formation are integral to its synthesis.

Industrial Production Methods: On an industrial scale, the production process focuses on optimizing yields and minimizing by-products through refined reaction conditions, including the use of appropriate catalysts, solvents, and temperature control. Techniques such as crystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Introduction of oxygen atoms, often resulting in the formation of ketones or alcohols.

  • Reduction: The addition of hydrogen atoms, potentially converting carbonyl groups to alcohols or amines.

  • Substitution: Replacement of functional groups with other atoms or groups, influenced by the reactivity of the thienopyrimidine or pyrazole rings.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide.

  • Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophiles or electrophiles under conditions like acid or base catalysis.

Major Products: The major products from these reactions vary depending on the specific reactants and conditions but can include modified versions of the original compound with changes in functional groups or degrees of unsaturation.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis to produce more complex molecules or as a ligand in coordination chemistry.

Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties due to its interaction with biological macromolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases, leveraging its ability to bind to specific enzymes or receptors.

Industry: Utilized in the development of novel materials with specific physical properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-1H-pyrazole-3-carboxamide exerts its effects is closely tied to its structure. It can interact with molecular targets such as enzymes or receptors, often binding to their active sites or altering their conformations, thereby modulating their activity. Pathways involved include inhibition of enzymatic activity or disruption of cellular signaling cascades.

Comparison with Similar Compounds

  • Thieno[2,3-d]pyrimidine derivatives

  • Pyrazole carboxamide derivatives

  • Thieno[2,3-d]pyrimidin-4-one derivatives

This detailed exploration covers the essential aspects of N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-1H-pyrazole-3-carboxamide, providing insights into its preparation, reactions, applications, mechanism of action, and comparison with related compounds. Hope it helps you!

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-1H-pyrazole-3-carboxamide

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